Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro junction between a six-membered and a five-membered ring, with various functional groups including nitriles, a ketone, and an ester. The presence of these functional groups makes it a versatile molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of a suitable nitrile with a spirocyclic ketone under acidic conditions. The reaction is often carried out in a solvent like toluene, with concentrated sulfuric acid as the catalyst . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the successful synthesis of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, while the ketone and ester groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(10S)-6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl]sulfanyl}acetate
- {[(10R)-6,10-Dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl]sulfanyl}acetate
Uniqueness
Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)sulfanyl]acetate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 2-[(6,10-dicyano-7-oxo-8-azaspiro[4.5]dec-9-en-9-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-21-12(19)9-22-14-11(8-17)15(5-3-4-6-15)10(7-16)13(20)18-14/h10H,2-6,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELMEFIAPYZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C2(CCCC2)C(C(=O)N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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